molecular formula C21H25N7O4 B2834600 ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920376-16-5

ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No. B2834600
CAS RN: 920376-16-5
M. Wt: 439.476
InChI Key: CDSFTWZHTWYVQQ-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic compound. It contains a pyrimidine scaffold, which is a vital component in living organisms and plays a crucial role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Pyrimidine, a component of this compound, is an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities : Several studies focus on the synthesis and evaluation of compounds with structural similarities to ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate for their antimicrobial properties. For instance, compounds synthesized from ester ethoxycarbonylhydrazones showed good or moderate activities against various microorganisms, suggesting the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization for Antimicrobial Evaluation

  • Novel Pyrido and Thiazolo Derivatives : Research into similar compounds includes the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which have been synthesized starting from related compounds. These compounds were screened for antimicrobial activity, underscoring the potential of such chemical structures in contributing to antimicrobial research (El‐Kazak & Ibrahim, 2013).

Diverse Trifluoromethyl Heterocycles Synthesis

  • Trifluoromethyl Heterocycles : Another research area involves the synthesis of diverse trifluoromethyl heterocycles from diazoketoesters, highlighting the versatility of these compounds in generating a range of heterocyclic structures that could have various scientific applications (Honey et al., 2012).

Potential Antihypertensive Agents

  • Antihypertensive Activity : Compounds bearing structural resemblance to this compound have been synthesized and evaluated for their antihypertensive activity. This indicates the potential use of these compounds in the development of new treatments for hypertension (Bayomi et al., 1999).

properties

IUPAC Name

ethyl 4-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4/c1-3-32-18(30)8-7-17(29)26-9-11-27(12-10-26)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-6,13-14H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFTWZHTWYVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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